molecular formula C11H10Br2N2S B1345261 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1134611-60-1

2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide

Cat. No. B1345261
CAS RN: 1134611-60-1
M. Wt: 362.09 g/mol
InChI Key: FMQQZJWVVOHZRQ-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound suggests that it may possess interesting chemical and biological characteristics, making it a candidate for further study in drug discovery programs .

Synthesis Analysis

The synthesis of related thiazole compounds often involves the use of synthons such as 1,3-dibromo-1,1-difluoro-2-propanone, which can react with aromatic amines and sodium thiocyanate to yield thiazoles . Similarly, unsymmetrical diamine monomers have been used to synthesize thiazole-containing polyimides, indicating that the synthesis of thiazole derivatives can be quite versatile . The synthesis of imidazo[2,1-b]thiazolium bromides, which are closely related to the compound , has been achieved through reactions involving 2-phenylamino-4-methylthiazole with aromatic α-halogenoketones . These methods could potentially be adapted for the synthesis of "2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide".

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of a fused imidazole and thiazole ring system. The substitution pattern on the rings, such as the presence of a bromo and phenyl group, can significantly influence the chemical behavior and biological activity of these compounds . X-ray crystallography and NMR spectroscopy are commonly used techniques for the structural determination of such heterocyclic compounds .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives participate in various chemical reactions, including oxidative cyclization mediated by molecular iodine, which can lead to the formation of new C-N and S-N bonds . The reactivity of these compounds with isocyanates and isothiocyanates has also been studied, revealing the formation of dipolar adducts and cyclic products depending on the nature of the reactants . These reactions highlight the chemical versatility of the imidazo[2,1-b]thiazole scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, thermal stability, and reactivity, are influenced by the substituents on the heterocyclic core. For instance, thiazole-containing polyimides exhibit excellent solubility and thermal stability, which are desirable properties for materials science applications . The presence of bromine atoms in these compounds also opens up possibilities for further chemical transformations, such as nucleophilic substitution reactions . The pharmacological properties, including analgesic and anti-inflammatory activities, have been reported for some imidazo[2,1-b]thiazolium bromides, suggesting that "2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide" may also possess similar activities .

Scientific Research Applications

Synthesis and Anticancer Potential

Researchers have developed new methods for assembling imidazo[2,1-b][1,3]thiazole systems, showing moderate ability to suppress the growth of kidney cancer cells and exhibiting weaker effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). This compound's synthesis involves reactions of (2Z)-1,3-diaryl-4-bromobut-2en-1-one derivatives with 2-aminothiazoles, with the outcome depending on the structure of the starting bromo ketone.

Antimicrobial and Antifungal Applications

Several studies have synthesized novel derivatives of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide and evaluated their antimicrobial and antifungal activities. For instance, novel imidazothiazole sulfides and sulfones showed promising anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010). Another study focused on the synthesis and antimicrobial activities of new 1,4-Benzothiazines possessing thiazolyl/imidazolyl moieties, demonstrating significant efficacy against microorganisms (Bhingolikar, Ingle, Dengle, Bondge, & Mane, 2003).

Synthesis Techniques and Chemical Properties

The compound's synthesis and the exploration of its chemical properties have been a subject of interest as well. For example, the reaction of dihydroimidazole-2-thiol with specific reagents yielded water-soluble quaternary salts, showcasing the versatility of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide in synthetic chemistry (Dianov, 2006).

properties

IUPAC Name

2-bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S.BrH/c12-10-9(8-4-2-1-3-5-8)14-7-6-13-11(14)15-10;/h1-5H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQZJWVVOHZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)Br)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640021
Record name 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1134611-60-1
Record name 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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